molecular formula C17H17ClO B1608125 4-n-Butyl-4'-chlorobenzophenone CAS No. 64357-64-8

4-n-Butyl-4'-chlorobenzophenone

Cat. No.: B1608125
CAS No.: 64357-64-8
M. Wt: 272.8 g/mol
InChI Key: AQBRHFJAYFKZGL-UHFFFAOYSA-N
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Description

4-n-Butyl-4’-chlorobenzophenone is an organic compound with the molecular formula C17H17ClO and a molecular weight of 272.77 g/mol . It is also known by its IUPAC name, (4-butylphenyl)(4-chlorophenyl)methanone . This compound is a member of the benzophenone family, which is characterized by the presence of two benzene rings connected by a ketone group.

Preparation Methods

4-n-Butyl-4’-chlorobenzophenone can be synthesized through the Friedel-Crafts acylation reaction. The synthetic route involves the reaction of butylbenzene with 4-chlorobenzoyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3) in a solvent like carbon disulfide . The reaction conditions typically include maintaining the reaction mixture at a controlled temperature to ensure optimal yield and purity.

Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

4-n-Butyl-4’-chlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in 4-n-Butyl-4’-chlorobenzophenone can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-n-Butyl-4’-chlorobenzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It may serve as a precursor for the development of drugs with potential therapeutic effects.

    Industry: 4-n-Butyl-4’-chlorobenzophenone is utilized in the production of polymers, coatings, and other materials with specific properties.

Comparison with Similar Compounds

4-n-Butyl-4’-chlorobenzophenone can be compared with other benzophenone derivatives, such as:

The uniqueness of 4-n-Butyl-4’-chlorobenzophenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications.

Properties

IUPAC Name

(4-butylphenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBRHFJAYFKZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373797
Record name 4-n-Butyl-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64357-64-8
Record name Methanone, (4-butylphenyl)(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64357-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-n-Butyl-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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